molecular formula C16H19ClN2O B13859728 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine

4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine

Cat. No.: B13859728
M. Wt: 290.79 g/mol
InChI Key: DQCBJSCSLLMDKJ-UHFFFAOYSA-N
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Description

4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and an ethoxy group attached to a pyrimidine ring.

Preparation Methods

The synthesis of 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The butyl, chlorophenyl, and ethoxy groups are introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the butyl and ethoxy groups can be added through alkylation reactions.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its activity against certain enzymes and receptors.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine include other substituted pyrimidines, such as:

    2-(3-Chlorophenyl)-4,6-dimethylpyrimidine: This compound has similar structural features but differs in the substituents attached to the pyrimidine ring.

    4-Butyl-2-(4-chlorophenyl)-5-methoxypyrimidine: This compound has a methoxy group instead of an ethoxy group and a different position of the chlorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

4-butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine

InChI

InChI=1S/C16H19ClN2O/c1-3-5-9-14-15(20-4-2)11-18-16(19-14)12-7-6-8-13(17)10-12/h6-8,10-11H,3-5,9H2,1-2H3

InChI Key

DQCBJSCSLLMDKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC=C1OCC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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